![molecular formula C17H21NO B1349974 2-Pentyloxy-5-phenylaniline CAS No. 206761-83-3](/img/structure/B1349974.png)
2-Pentyloxy-5-phenylaniline
Overview
Description
2-Pentyloxy-5-phenylaniline is an organic compound with the molecular formula C17H21NO and a molecular weight of 255.36 g/mol . It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with a pentyloxy group and a phenyl group. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-Pentyloxy-5-phenylaniline typically involves the reaction of 2-bromo-5-phenylaniline with pentanol in the presence of a base, such as potassium carbonate, and a palladium catalyst. The reaction is carried out under reflux conditions to facilitate the substitution of the bromine atom with the pentyloxy group . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2-Pentyloxy-5-phenylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or other reduced products.
Scientific Research Applications
2-Pentyloxy-5-phenylaniline has several applications in scientific research:
Biology: The compound is used in proteomics research to study protein interactions and functions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 2-Pentyloxy-5-phenylaniline involves its interaction with specific molecular targets, such as enzymes or receptors, leading to various biochemical effects. The exact pathways and targets depend on the specific application and the context in which the compound is used. For example, in proteomics research, it may interact with proteins to elucidate their structure and function .
Comparison with Similar Compounds
2-Pentyloxy-5-phenylaniline can be compared with other similar compounds, such as:
2-Methoxy-5-phenylaniline: This compound has a methoxy group instead of a pentyloxy group, resulting in different chemical properties and reactivity.
2-Ethoxy-5-phenylaniline: The ethoxy group provides different steric and electronic effects compared to the pentyloxy group, influencing the compound’s behavior in chemical reactions.
2-Butoxy-5-phenylaniline: Similar to the pentyloxy derivative but with a butoxy group, leading to variations in physical and chemical properties.
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their impact on its chemical behavior and applications.
Biological Activity
2-Pentyloxy-5-phenylaniline is a synthetic organic compound with potential biological activities. Its molecular formula is C₁₇H₂₁NO, and it has been studied for various applications in medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant case studies.
Structure
The compound features a pentyloxy group attached to the second position of the aniline ring and a phenyl group at the fifth position. This structural arrangement may influence its interaction with biological targets.
Physical Properties
Property | Value |
---|---|
Molecular Weight | 255.36 g/mol |
Melting Point | 47-49 °C |
Solubility | Soluble in organic solvents |
Antimicrobial Activity
This compound has shown promising antimicrobial properties. Studies indicate that compounds with similar structures exhibit significant activity against various bacterial strains.
Minimum Inhibitory Concentrations (MIC)
Bacterial Strain | MIC (µM) |
---|---|
Staphylococcus aureus | 20 - 40 |
Escherichia coli | 40 - 70 |
The compound's effectiveness against drug-resistant strains suggests its potential as an alternative therapeutic agent in combating resistant bacterial infections.
Antifungal Activity
Research indicates that derivatives of this compound also demonstrate antifungal properties.
Inhibitory Concentration (IC50)
Compound | IC50 (nM) | Activity Type |
---|---|---|
Compound A | 320 | Fungicidal |
Compound B | 13 | Fungicidal |
These findings highlight the compound's potential applications in agriculture and medicine.
The biological activity of this compound can be attributed to several mechanisms:
- Enzymatic Inhibition : Similar compounds have been shown to inhibit enzymes involved in bacterial cell wall synthesis.
- Interaction with Nucleic Acids : Evidence suggests these compounds can interact with DNA or RNA, affecting replication and transcription processes.
- Modulation of Cellular Pathways : The presence of the pentyloxy group may enhance lipophilicity, allowing better membrane penetration and interaction with cellular targets.
Study on Antibacterial Activity
A recent study evaluated the antibacterial effects of various aniline derivatives, including this compound, against drug-resistant strains of bacteria. The results indicated lower MIC values compared to traditional antibiotics, suggesting its potential as a viable alternative in treating resistant infections.
Antifungal Research
In another study, derivatives were tested against Fusarium oxysporum. The most potent derivatives exhibited IC50 values as low as 0.013 µM, indicating strong antifungal activity and potential applications in agricultural pest management.
Properties
IUPAC Name |
2-pentoxy-5-phenylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO/c1-2-3-7-12-19-17-11-10-15(13-16(17)18)14-8-5-4-6-9-14/h4-6,8-11,13H,2-3,7,12,18H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMXKEKVPPZQNHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=C(C=C(C=C1)C2=CC=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40375103 | |
Record name | 2-Pentyloxy-5-phenylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40375103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
206761-83-3 | |
Record name | 2-Pentyloxy-5-phenylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40375103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 206761-83-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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